molecular formula C14H13N7O B11740761 4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine

4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine

Cat. No.: B11740761
M. Wt: 295.30 g/mol
InChI Key: CIIXITNFSKVRMJ-UHFFFAOYSA-N
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Description

4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes multiple pyrimidine rings and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as those used in laboratory settings, with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can have different functional groups attached, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby affecting the growth and replication of certain pathogens .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4-yl derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Methoxypyridine derivatives: These compounds also contain a methoxypyridine moiety and have been investigated for their potential medicinal applications.

Uniqueness

4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine stands out due to its unique combination of multiple pyrimidine rings and a methoxypyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[6-(2-aminopyrimidin-4-yl)-5-methoxypyridin-2-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c1-22-11-3-2-8(9-4-6-17-13(15)20-9)19-12(11)10-5-7-18-14(16)21-10/h2-7H,1H3,(H2,15,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIXITNFSKVRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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